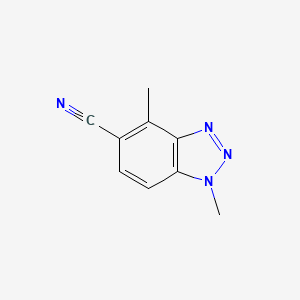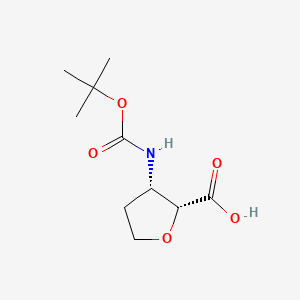
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S and a molecular weight of 265.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and reduction steps . The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired substitutions occur.
Industrial Production Methods
In industrial settings, the production of 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological effects is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The presence of electronegative atoms like fluorine and chlorine can influence the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene: This compound has additional fluorine atoms on the benzene ring, which can affect its chemical properties and reactivity.
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene: The different positioning of chlorine and fluorine atoms can lead to variations in reactivity and applications.
Uniqueness
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The trifluoromethylthio group, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of compounds, making it valuable in drug design and other applications.
Propiedades
Fórmula molecular |
C7H2Cl2F4S |
|---|---|
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
2,3-dichloro-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-5-3(10)1-2-4(6(5)9)14-7(11,12)13/h1-2H |
Clave InChI |
LZUFHJVYVVEQIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)Cl)Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)









![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)



